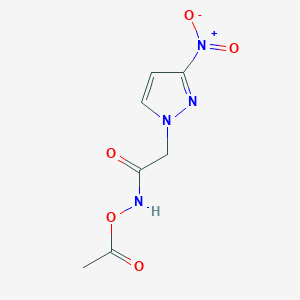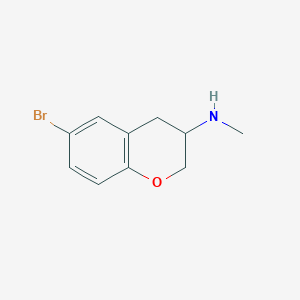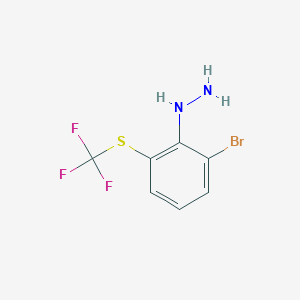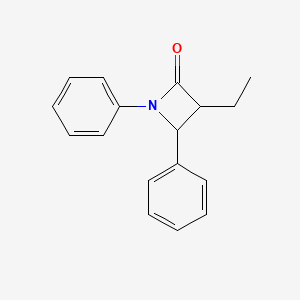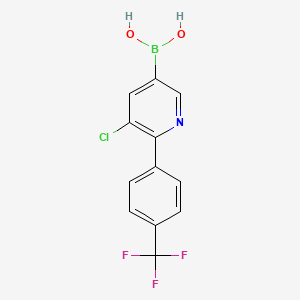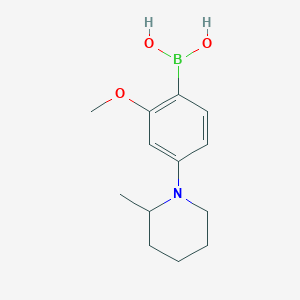
(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: is a chemical compound with a biphenyl structure substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps: The key steps include halogenation, where chlorine and fluorine atoms are introduced to the biphenyl ring, followed by a reduction step to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
Oxidation: (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where halogenated biphenyl compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: can be compared with other halogenated biphenyl compounds:
(3’,5’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile: Contains a nitrile group instead of a methanol group, leading to different chemical properties and applications.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
The uniqueness of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[3-(3,5-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)6-10)12-3-8(7-17)1-2-13(12)16/h1-6,17H,7H2 |
InChI 键 |
FWYLHVLAQCPJEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CO)C2=CC(=CC(=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)

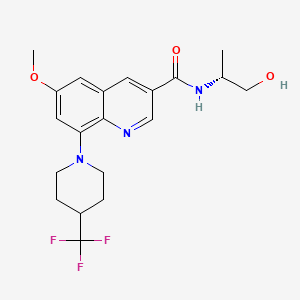
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
